Tilisolol - 85136-71-6

Tilisolol

Catalog Number: EVT-401797
CAS Number: 85136-71-6
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tilisolol is a member of isoquinolines.

O-Palmitoyl Tilisolol

Compound Description: O-Palmitoyl tilisolol is a lipophilic prodrug of tilisolol designed to improve its ocular bioavailability and delivery to the liver. It incorporates a palmitoyl group, aiming to enhance its interaction with biological components like blood cells and improve its distribution to target tissues [, ].

Relevance: O-Palmitoyl tilisolol is structurally related to tilisolol through the addition of a palmitoyl group. This modification significantly alters its pharmacokinetic profile, leading to increased blood concentrations, enhanced biliary excretion, and higher hepatic uptake clearance compared to tilisolol [, ].

Nadolol

Relevance: Nadolol serves as a comparative control in studies investigating the vasorelaxant and hypotensive effects of tilisolol. Unlike tilisolol, nadolol does not exhibit significant vasorelaxant properties or influence potassium channel activity [].

Atenolol

Compound Description: Atenolol is a selective β1-adrenergic blocking agent used in the treatment of hypertension. Similar to nadolol, it does not possess intrinsic sympathomimetic activity [].

Relevance: Atenolol is used as a control in studies evaluating the vasorelaxant and hypotensive effects of tilisolol. Like nadolol, atenolol does not display the vasorelaxant or potassium channel-opening properties observed with tilisolol [].

Cromakalim

Relevance: Cromakalim serves as a pharmacological tool to investigate the involvement of potassium channels in the vasodilatory effects of tilisolol. Both compounds exhibit similar responses to glibenclamide, a potassium channel blocker, suggesting that tilisolol's actions may involve potassium channel opening similar to cromakalim [].

Propranolol

Compound Description: Propranolol is a non-selective beta-adrenergic blocking agent used in treating various cardiovascular conditions. Unlike tilisolol, it lacks intrinsic vasodilating properties [].

Relevance: Propranolol acts as a reference compound in studies examining the hemodynamic and vasodilatory effects of tilisolol. Compared to propranolol, tilisolol demonstrates a unique vasodilatory effect alongside its beta-blocking action, highlighting a potential advantage of tilisolol in specific clinical settings [, ].

Timolol

Relevance: Timolol is a closely related compound to tilisolol, both belonging to the beta-blocker class and investigated for their ocular applications []. They differ in their transport mechanisms across the corneal epithelium, with tilisolol exhibiting an active transport component while timolol relies on passive diffusion [].

Amosulalol

Relevance: Amosulalol is included in studies comparing the effects of different beta-blockers, including tilisolol, on ischemia-induced myocardial acidosis. It helps assess the potential benefits of tilisolol's potassium channel-opening properties in myocardial protection [].

Nipradilol

Relevance: Nipradilol serves as a comparator to tilisolol in studies investigating the impact of different beta-blockers on ischemia-induced myocardial acidosis. Its inclusion helps elucidate the role of tilisolol's potassium channel-opening activity in its cardioprotective effects [].

Isoproterenol

Relevance: Isoproterenol is employed as a pharmacological tool to activate beta-adrenergic receptors in studies evaluating the antagonistic effects of tilisolol on these receptors. It helps demonstrate tilisolol's ability to block the beta-adrenergic effects of isoproterenol on ionic currents [].

Glibenclamide

Relevance: Glibenclamide is utilized as a pharmacological tool to investigate the contribution of ATP-sensitive potassium channels to the vasorelaxant and hypotensive effects of tilisolol. The ability of glibenclamide to attenuate the effects of tilisolol suggests a potential role of potassium channel opening in tilisolol's mechanism of action [, ].

Befunolol

Relevance: Befunolol is included as a comparative compound in studies investigating the intestinal permeability of ophthalmic beta-blockers as a potential predictor for ocular permeability [].

Carteolol

Relevance: Carteolol serves as a comparative compound in studies evaluating the intestinal permeability of ophthalmic beta-blockers and its correlation with ocular permeability [].

Source

Tilisolol is derived from phthalic anhydride through a multi-step synthetic process, which involves various chemical reactions designed to produce the desired beta-blocking agent. Its hydrochloride form is particularly noted for its therapeutic applications.

Classification

Tilisolol falls under the category of beta-blockers, which are medications that inhibit the effects of epinephrine and norepinephrine on beta-adrenergic receptors, leading to decreased heart rate and blood pressure.

Synthesis Analysis

The synthesis of Tilisolol involves several intricate steps:

  1. Methanolysis of Phthalic Anhydride: This initial step produces methyl hydrogen phthalate.
  2. Schotten-Baumann Amidation: Methyl sarcosinate is reacted to form methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate.
  3. Intramolecular Lactamization: Sodium methoxide facilitates the formation of methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate.
  4. Lye Saponification and Decarboxylation: This step yields 4-hydroxy-2-methylisoquinolin-1(2H)-one.
  5. Treatment with Epichlorhydrin: This reaction produces 2-methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one.
  6. Opening of the Oxirane Ring: The final step involves tert-butylamine to complete the synthesis process.
Molecular Structure Analysis

The molecular structure of Tilisolol can be characterized by its complex arrangement of atoms, which includes a core isoquinoline structure modified with various functional groups. The precise molecular formula is C16_{16}H20_{20}N2_{2}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

The molecular weight of Tilisolol is approximately 288.34 g/mol, which plays a crucial role in its pharmacokinetic properties such as absorption and distribution within biological systems.

Chemical Reactions Analysis

Tilisolol participates in several chemical reactions:

  1. Oxidation: Under specific conditions, Tilisolol can form oxidized derivatives.
  2. Reduction: Common reducing agents can be used to convert Tilisolol into reduced products.
  3. Substitution: The compound can undergo substitution reactions at hydroxyl and amino groups, leading to various substituted derivatives.

Technical Details

Common reagents used in these reactions include sodium methoxide, epichlorhydrin, and tert-butylamine, which facilitate modifications to the compound's structure.

Mechanism of Action

Tilisolol exerts its pharmacological effects through a dual mechanism:

  1. Beta-Blockade: It inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors, resulting in reduced heart rate and myocardial contraction force.
  2. Vasodilation: By blocking alpha-1 adrenergic receptors in vascular smooth muscle, Tilisolol promotes vasodilation, further aiding in blood pressure reduction .
Physical and Chemical Properties Analysis

Physical Properties

Tilisolol is typically presented as a white to off-white crystalline powder with a melting point that varies depending on purity and formulation.

Chemical Properties

The compound demonstrates solubility in polar solvents such as methanol and ethanol but has limited solubility in non-polar solvents. Its stability under standard laboratory conditions allows for various applications in research and industry.

Relevant Data or Analyses

The log P value (partition coefficient) indicates its hydrophobicity/hydrophilicity balance, which is crucial for understanding its bioavailability and interaction with biological membranes.

Applications

Tilisolol has diverse applications across several fields:

  1. Chemistry: It serves as a model compound for studying beta-adrenergic blocking agents.
  2. Biology: Researchers utilize Tilisolol to investigate the effects of beta-blockers on cardiovascular systems.
  3. Medicine: It is employed in clinical studies to evaluate efficacy and safety for treating hypertension and angina pectoris.
  4. Industry: The pharmaceutical sector uses Tilisolol in developing new beta-blocking medications .
Chemical and Pharmacological Profile of Tilisolol

Structural Characterization and Synthesis Pathways

Molecular Structure and Stereochemical Properties

Tilisolol hydrochloride is chemically designated as (±)-4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-1(2H)-isoquinolinone monohydrochloride [3] [9]. Its molecular formula is C₁₇H₂₄N₂O₃·HCl, corresponding to a molecular weight of 340.85 g/mol for the hydrochloride salt (304.39 g/mol for the free base) [3] [9]. The compound features an aryloxypropanolamine backbone characteristic of many beta-blockers, comprising an isoquinolinone aromatic system linked via an oxypropanolamine chain to a tert-butylamino group [7] [9]. The presence of a chiral center at the propanolamine carbon confers racemic properties, with both (R)- and (S)-enantiomers exhibiting biological activity, though the (S)-enantiomer demonstrates superior β-blocking potency [3] [9]. Crystallization from ethyl acetate/ethanol yields white crystals with a melting point of 203–205°C [9].

Table 1: Molecular Descriptors of Tilisolol Hydrochloride

PropertyDescriptor
IUPAC Name4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one hydrochloride
CAS Registry Number62774-96-3 (HCl); 85136-71-6 (free base)
Molecular FormulaC₁₇H₂₄N₂O₃·HCl
Molecular Weight340.85 g/mol
ChiralityRacemic mixture
Key Functional GroupsIsoquinolinone, β-hydroxyamine, tert-butyl
XLogP3Estimated 2.5 (moderate lipophilicity)

Synthetic Methodologies and Key Intermediate Compounds

The synthesis of tilisolol employs phthalic anhydride as a cost-effective starting material through an optimized eight-step sequence [7]. Key stages include:

  • Methanolysis of phthalic anhydride yielding methyl hydrogen phthalate
  • Schotten-Baumann amidation with methyl sarcosinate to form methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate
  • Intramolecular lactamization using sodium methoxide to generate methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate
  • Saponification and decarboxylation to produce 4-hydroxy-2-methylisoquinolin-1(2H)-one (CAS 30236-50-1)
  • Epoxidation with epichlorohydrin under basic conditions yielding 2-methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one
  • Ring-opening with tert-butylamine to form the final tilisolol structure [7]

Industrial-scale optimization employs continuous flow reactors for the epoxide ring-opening step, reducing reaction times by 40% and improving yield [3]. Critical purification involves recrystallization of the 4-hydroxy-2-methylisoquinolin-1(2H)-one intermediate from ethyl acetate/ethanol mixtures [3]. Enantiomeric resolution utilizes chiral chromatography with cellulose-based stationary phases to isolate the pharmacologically preferred (S)-enantiomer with >98% enantiomeric excess [3].

Pharmacological Classification and Receptor Affinity

Beta-Adrenergic Receptor Antagonism Profile

Tilisolol functions as a nonselective beta-adrenoceptor antagonist with affinity for both β₁ and β₂ subtypes [1] . Electrophysiological studies using guinea pig ventricular myocytes demonstrate its concentration-dependent inhibition of isoproterenol-stimulated currents without affecting baseline L-type calcium currents (ICa), inwardly rectifying potassium currents (IK1), or delayed rectifying potassium currents (IK) at therapeutic concentrations (0.01–0.15 μM) . Notably, tilisolol exhibits differential blocking efficacy against catecholamine-induced currents: it inhibits approximately 100% of isoproterenol-stimulated IK while suppressing only 30% of ICa enhancement . This selective inhibition of potassium currents over calcium fluxes suggests a unique antiarrhythmic potential by stabilizing electrical activity without excessively compromising contractile function . Radioligand binding studies confirm its competitive displacement of [³H]-dihydroalprenolol from β-adrenergic receptors in cardiac membranes [9].

Table 2: Beta-Blocker Receptor Selectivity and Electrophysiological Actions

Pharmacological PropertyTilisololPropranololAtenolol
β₁-Adrenoceptor SelectivityNon-selectiveNon-selectiveβ₁-Selective
β₂-Adrenoceptor BlockadeYesYesMinimal
ISA ActivityMild (β₂ partial agonism)NoneNone
Membrane Stabilizing ActivityNonePresentNone
Inhibition of Catecholamine-IK~100% at 1 μMNot reportedNot reported
Inhibition of Catecholamine-ICa~30% at 1 μMNot reportedNot reported

Dual Mechanism: Beta-Blockade and Vasodilatory Activity

Beyond classical beta-blockade, tilisolol exerts direct vasodilatory effects via ATP-sensitive potassium (KATP) channel activation [1] [5]. In canine coronary models, tilisolol decreases coronary vascular resistance by 27% without altering arterial diameter, contrasting with propranolol which increases resistance by 15% [1] [5]. This vasodilation is abolished by glybenclamide, a specific KATP channel blocker, confirming the mechanistic involvement of these channels [1] [5]. Isolated rat aorta studies corroborate glybenclamide-sensitive relaxation of potassium-precontracted vessels [1].

Hemodynamic profiling in hypertensive patients using radionuclide angiocardiography reveals tilisolol's dual activity: it reduces cardiac index (3.28 ± 0.15 to 2.85 ± 0.09 L/min/m², p<0.01) while maintaining unchanged total peripheral resistance index (TPRI: 3,161 ± 194 to 3,167 ± 89 dyn·sec·cm⁻⁵·m²) [8]. This contrasts with pure beta-blockers like propranolol that increase TPRI and pure vasodilators like doxazosin that decrease it [8]. The dual effect arises from counteracting mechanisms: beta-blockade-induced vasoconstriction is balanced by KATP-mediated vasodilation [1] [8]. Additional mechanisms include free radical scavenging in diabetic models and potential endothelial NO modulation [1] [6], positioning tilisolol uniquely among vasodilating beta-blockers.

Table 3: Hemodynamic Profiles of Beta-Blockers in Hypertension

ParameterTilisololPropranololArotinololDoxazosin
Heart Rate Change↓↓↓↓↓↓↔/↑
Cardiac Index↓↓↓↓
TPRI↑↑↔/↑↓↓
Coronary Vascular Resistance↓↓↑↑Not reported
Dominant Vasoactive MechanismKATP openingNoneα-blockadeα₁-blockade

Properties

CAS Number

85136-71-6

Product Name

Tilisolol

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3

InChI Key

TWVUMMQUXMYOOH-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O

Synonyms

4-(3(tert-butylamino)-2-hydroxypropoxy)-N-methylisocarbostyril
N 696
N-696
tilisolol

Canonical SMILES

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.